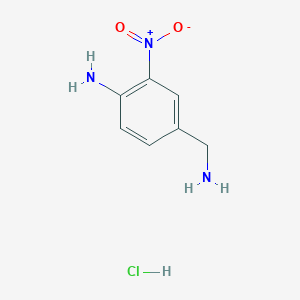
3,5-Dichloro-1-methylpyridin-1-ium;iodide
Overview
Description
3,5-Dichloro-1-methylpyridin-1-ium;iodide is a useful research compound. Its molecular formula is C6H6Cl2IN and its molecular weight is 289.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-1-methylpyridin-1-ium;iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-1-methylpyridin-1-ium;iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Self-Assembling Properties for Delivery Systems : Pikun et al. (2022) synthesized a compound similar to 3,5-Dichloro-1-methylpyridin-1-ium iodide, demonstrating its use in the development of delivery systems, particularly liposomes for drug delivery (Pikun et al., 2022).
Crystal Engineering : Logothetis et al. (2004) explored the crystal structure of a closely related compound, N-methyl-3,5-dibromo-pyridinium iodide. This research highlights the compound's potential in crystal engineering due to its unique halogen bonding properties (Logothetis et al., 2004).
Electrochemistry and Reactivity : Research by Yam et al. (1997) on ruthenium(II) polypyridine complexes with organoplatinum(II) moieties, which includes compounds related to 3,5-Dichloro-1-methylpyridin-1-ium iodide, reveals insights into their electrochemical and photophysical properties, useful in fields like catalysis and materials science (Yam et al., 1997).
Semiconducting Properties : Stoumpos et al. (2013) studied semiconducting tin and lead iodide perovskites with organic cations, which can include compounds like 3,5-Dichloro-1-methylpyridin-1-ium iodide. These compounds show promise in applications like solar cells and light-emitting diodes (Stoumpos et al., 2013).
Ionic Liquids and Conductivity Studies : Jerman et al. (2008) examined the ionic conductivity and spectroscopic properties of 1-methyl-3-propylimidazolium iodide ionic liquid, highlighting the potential of similar iodide compounds in enhancing ionic conductivity (Jerman et al., 2008).
Peptide Synthesis : Keese et al. (1985) identified 2-Chloro-1-methylpyridinium iodide as an effective coupling reagent for peptide synthesis, demonstrating another potential application for similar iodide compounds (Keese et al., 1985).
properties
IUPAC Name |
3,5-dichloro-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N.HI/c1-9-3-5(7)2-6(8)4-9;/h2-4H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGOXJBWEXVLOJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC(=C1)Cl)Cl.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-1-methylpyridin-1-ium;iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B8092921.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8092925.png)
![N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B8092943.png)
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B8092951.png)
![tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate;hydrochloride](/img/structure/B8092959.png)





![18-[(2-Methylpropan-2-yl)oxycarbonylamino]octadecanoic acid](/img/structure/B8092988.png)